5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 3rd position, and a tosyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 3,3-dimethylbutan-2-one and an amine.
Bromination: The bromine atom is introduced at the 5th position of the piperidine ring using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Tosylation: The tosyl group is attached to the nitrogen atom of the piperidine ring using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and solvents such as ethanol or dimethyl sulfoxide.
Reduction: Reducing agents (e.g., sodium borohydride) in solvents such as methanol or tetrahydrofuran.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized piperidine derivatives.
Scientific Research Applications
5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and tosyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-tosylpiperidin-4-one: Lacks the bromine atom at the 5th position.
5-Bromo-3,3-dimethylpiperidin-4-one: Lacks the tosyl group on the nitrogen atom.
5-Bromo-1-tosylpiperidin-4-one: Lacks the methyl groups at the 3rd position.
Uniqueness
5-Bromo-3,3-dimethyl-1-tosylpiperidin-4-one is unique due to the combination of the bromine atom, tosyl group, and methyl groups, which can influence its chemical reactivity and potential applications. The presence of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-3,3-dimethyl-1-(4-methylphenyl)sulfonylpiperidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3S/c1-10-4-6-11(7-5-10)20(18,19)16-8-12(15)13(17)14(2,3)9-16/h4-7,12H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLJPDCEBNTHAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C(=O)C(C2)(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728758 |
Source
|
Record name | 5-Bromo-3,3-dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247885-06-8 |
Source
|
Record name | 5-Bromo-3,3-dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.